N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide
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Overview
Description
N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones.
Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling of the Rings: The final step involves coupling the pyrazole and thiophene rings through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
Uniqueness
N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17N3OS |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-6-5-11(15-16)8-14-13(17)12-7-9(2)10(3)18-12/h5-7H,4,8H2,1-3H3,(H,14,17) |
InChI Key |
HSZPPLYGIYXYCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC(=C(S2)C)C |
Origin of Product |
United States |
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